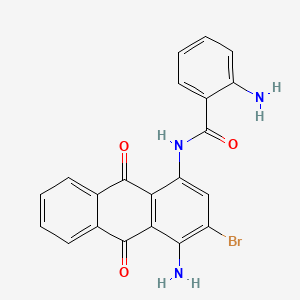

2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Description

2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS 71411-91-1) is a brominated anthraquinone-derived benzamide with the molecular formula C21H14BrN3O3 and a molecular weight of 471.33 g/mol . Its structure features a benzamide core linked to a 1-anthraquinonyl moiety substituted with amino (-NH2) and bromo (-Br) groups at positions 4 and 3, respectively. The compound exhibits a density of 1.665 g/cm³, a boiling point of 684.6°C, and a flash point of 367.8°C . The anthraquinone backbone contributes to its planar aromatic system, while the bromine atom enhances molecular weight and may influence electronic properties and binding interactions.

Properties

CAS No. |

71411-91-1 |

|---|---|

Molecular Formula |

C21H14BrN3O3 |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

2-amino-N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C21H14BrN3O3/c22-13-9-15(25-21(28)12-7-3-4-8-14(12)23)16-17(18(13)24)20(27)11-6-2-1-5-10(11)19(16)26/h1-9H,23-24H2,(H,25,28) |

InChI Key |

YHYAQHDHPRUMPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC(=O)C4=CC=CC=C4N)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of anthracene followed by nitration and subsequent reduction to introduce the amino groups. The final step involves the coupling of the brominated anthracene derivative with 2-aminobenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of anthraquinone-linked benzamides. Below is a comparative analysis with structurally or functionally related derivatives:

Table 1: Structural and Physical Comparison

Key Differences

Methoxy or morpholino substituents in simpler benzamides (e.g., compounds 4b, 5b in ) increase solubility but reduce thermal stability compared to brominated anthraquinone derivatives .

Biological and Chemical Activity: Anthraquinone-based benzamides (e.g., CAS 81-46-9) exhibit bioactivity in dye applications and enzyme inhibition due to their planar aromatic systems . The bromine atom in the target compound may enhance binding to hydrophobic pockets in proteins or DNA . Simpler 2-aminobenzamides (e.g., compounds 7–10 in ) show thrombin and Factor Xa inhibitory activity, but their lack of anthraquinone limits π-system interactions .

Table 2: Spectroscopic Data Comparison

Biological Activity

2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide, also known by its CAS number 71411-91-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H14BrN3O3

- Molecular Weight : 436.258 g/mol

- CAS Number : 71411-91-1

- LogP : 5.45

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of anthracene have shown effectiveness against various bacterial strains. The presence of the amino and bromo groups is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Research has demonstrated that anthracene derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Caspase activation |

| A549 (Lung) | 18 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer metabolism. For example, it has shown promise in inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of anthracene derivatives found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity in Vivo

In vivo experiments using mouse models bearing human tumor xenografts revealed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment.

The biological activity of this compound can be attributed to:

- DNA Intercalation : The planar structure of the anthracene moiety allows it to intercalate between DNA bases, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Interaction : Inhibition of key enzymes involved in cell proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.